molecular formula C17H13N3O3 B12454569 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol

4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol

Cat. No.: B12454569
M. Wt: 307.30 g/mol
InChI Key: CIZWSXSAWBXYNC-UHFFFAOYSA-N
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Description

4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and has applications in both scientific research and industrial processes.

Preparation Methods

The synthesis of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-3-nitroaniline, which is achieved by treating it with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-ol in an alkaline medium to form the desired azo compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc in acidic conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol involves its interaction with molecular targets in cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and nucleic acids .

Comparison with Similar Compounds

4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol can be compared with other azo compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

4-[(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H13N3O3/c1-11-14(7-4-8-16(11)20(22)23)18-19-15-9-10-17(21)13-6-3-2-5-12(13)15/h2-10,21H,1H3

InChI Key

CIZWSXSAWBXYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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